1-Chloro-4-(2,2-diiodoethyl)benzene

Description

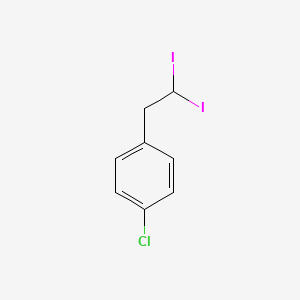

1-Chloro-4-(2,2-diiodoethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 2,2-diiodoethyl group. Iodine's high atomic radius and polarizability may influence reactivity, solubility, and applications compared to analogs with lighter halogens (e.g., Cl, Br) or smaller substituents.

Properties

CAS No. |

823180-33-2 |

|---|---|

Molecular Formula |

C8H7ClI2 |

Molecular Weight |

392.40 g/mol |

IUPAC Name |

1-chloro-4-(2,2-diiodoethyl)benzene |

InChI |

InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |

InChI Key |

AXTBKISFHKXJFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(I)I)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Ethyl Halide-Substituted Chlorobenzenes

Compounds with halogenated ethyl groups on chlorobenzene cores are common intermediates in organic synthesis. Key examples include:

- 1-Chloro-4-(2-chloroethyl)benzene (C₈H₈Cl₂): Synthesized via reaction of 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂, yielding a yellow oil in quantitative yield . Its simplicity makes it a precursor for further functionalization, such as in urea analogs for pharmaceutical applications .

1-Chloro-4-(2-chloro-2-methylpropyl)benzene (C₁₀H₁₂Cl₂):

Synthesized via hydrochlorination of alkenes using B(C₆F₅)₃ catalysis, achieving 92% yield . The branched chloroalkyl group enhances stability against elimination reactions.- Comparison : The linear diiodoethyl chain in the target compound may exhibit different regioselectivity in reactions due to iodine’s leaving-group ability and steric effects.

Halogenated Cyclic and Aromatic Substituents

1-Chloro-4-(2,2-dibromocyclopropyl)benzene (C₉H₇Br₂Cl):

This compound features a dibrominated cyclopropane ring, which imposes significant ring strain and reactivity . Such strained systems are valuable in cycloaddition or ring-opening reactions.- Contrast : The diiodoethyl group lacks ring strain but may participate in radical or iodonium-based reactions due to iodine’s redox activity.

- p,p′-DDT (C₁₄H₉Cl₅): A well-known pesticide with a trichloroethylidene bridge between two chlorobenzene rings. Technical-grade DDT contains isomers like o,p′-DDT and metabolites like DDD (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) . Key Insight: The diiodoethyl group’s bulkiness and weaker C–I bonds (vs. C–Cl) could reduce environmental persistence compared to DDT’s stable trichloroethylidene structure.

Fluorinated and Heteroatom-Substituted Analogs

1-Chloro-4-(trifluoromethyl)benzene (C₇H₄ClF₃):

Used as a model compound in molecular graph models to study steric and electronic environments . The electron-withdrawing CF₃ group strongly deactivates the benzene ring.- Comparison : The diiodoethyl group is electron-donating due to iodine’s polarizable electron cloud, which may direct electrophilic substitution to the meta position.

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (C₈H₅ClF₄O):

Features a tetrafluoroethoxy group, combining halogenated and ether functionalities . Such compounds are explored for their thermal stability and solvent resistance.- Contrast : The diiodoethyl group lacks oxygen’s electronegativity but may enhance lipophilicity, impacting bioavailability in pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.